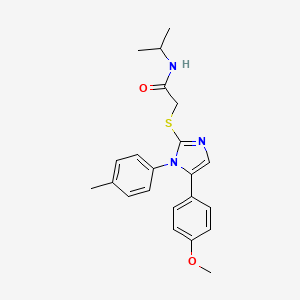

3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

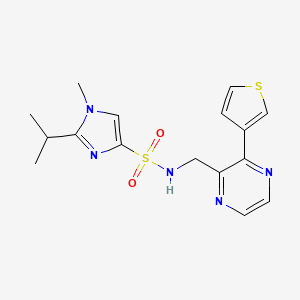

3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one, also known as BNPP, is a synthetic compound that belongs to the pyrazolone family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Several studies have been dedicated to the synthesis and structural characterization of pyrazoline derivatives, including the target compound. These compounds often exhibit interesting hydrogen-bonding properties and crystalline structures, contributing to their potential in material science and pharmaceuticals. For example, Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles and characterized their crystal structures, showing how intermolecular hydrogen bonds contribute to dimerization processes in solution (Chun-yang Zheng, Dun-jia Wang, Ling Fan, 2010).

Photophysical Studies

The photophysical behavior of pyrazoline derivatives, including studies on solvatochromic effects and dipole moments, highlights their potential in photophysics and materials science. Al Sabahi et al. (2020) investigated the solvatochromic behavior of four 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline compounds, showing the impact of intramolecular charge transfer and solvent interactions on their optical properties (Amal Al Sabahi, Saleh N. Al Busafi, F. E. Suliman, Salma M. Z. Al Kindy, 2020).

Ethylene Polymerization Studies

The use of pyrazoline derivatives in catalyzing ethylene polymerization has been explored, indicating their applicability in polymer science. Gil and Casagrande (2004) described the synthesis, characterization, and ethylene polymerization behavior of titanium and zirconium complexes containing sterically hindered pyrazolylborate ligands, showing the potential of these compounds in producing polyethylene with different molecular weights and melting temperatures (Marcelo P. Gil, O. L. Casagrande, 2004).

Biological Activities

Research into the biological activities of pyrazoline derivatives has shown their potential in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications. Lacerda et al. (2012) synthesized novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives and evaluated their in vitro capacity to inhibit tumor necrosis factor α (TNF-α) production and MAPK p38α inhibition, suggesting their utility in treating inflammatory diseases (R. B. Lacerda, L. L. da Silva, C. K. F. de Lima, E. Míguez, A. Miranda, S. Laufer, E. Barreiro, C. Fraga, 2012).

Propiedades

IUPAC Name |

(4Z)-5-tert-butyl-4-(naphthalen-1-ylmethylidene)-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-24(2,3)22-21(23(27)26(25-22)19-13-5-4-6-14-19)16-18-12-9-11-17-10-7-8-15-20(17)18/h4-16H,1-3H3/b21-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERCNQUZWABHC-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2611615.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2611616.png)

![3-(5-Chloropyridin-2-yl)-2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2611617.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone](/img/structure/B2611621.png)

![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)

![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)

![1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone](/img/structure/B2611633.png)